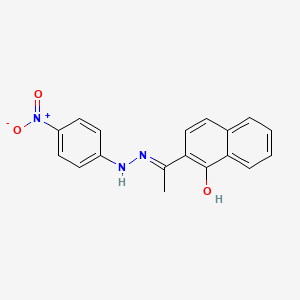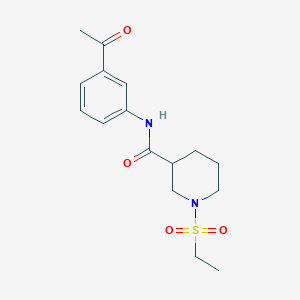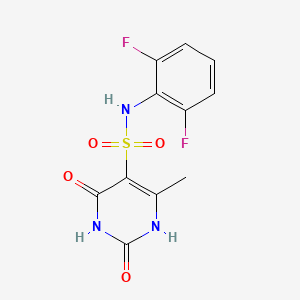
1-(1-hydroxy-2-naphthyl)ethanone (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HNE-NO2-PH is a yellow crystalline compound with a molecular formula of C18H13N3O3. It is a derivative of 1-(1-hydroxy-2-naphthyl)ethanone hydrazone and is synthesized by reacting 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone. HNE-NO2-PH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of HNE-NO2-PH is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of reactive oxygen species (ROS) production. HNE-NO2-PH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
HNE-NO2-PH has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been shown to protect against oxidative stress-induced damage and to reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HNE-NO2-PH is its high selectivity towards metal ions, which makes it a useful tool for the detection of metal ions in biological systems. It also exhibits good photostability and low cytotoxicity, making it suitable for use in live-cell imaging experiments. However, HNE-NO2-PH has limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on HNE-NO2-PH. One potential area of research is the development of new derivatives of HNE-NO2-PH with improved solubility and bioavailability. Another area of research is the exploration of the potential applications of HNE-NO2-PH in the field of material science, such as the development of fluorescent sensors and molecular switches. Additionally, the mechanism of action of HNE-NO2-PH needs to be further elucidated to fully understand its biological effects and potential therapeutic applications.
In conclusion, HNE-NO2-PH is a promising compound with diverse potential applications in various fields of scientific research. Its unique properties, including its high selectivity towards metal ions and low cytotoxicity, make it an attractive tool for use in various experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in material science and other fields.
Synthesemethoden
The synthesis of HNE-NO2-PH involves the reaction of 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted into the final product by the elimination of water. The yield of HNE-NO2-PH can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Wissenschaftliche Forschungsanwendungen
HNE-NO2-PH has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. HNE-NO2-PH has also been used as a fluorescent probe for the detection of metal ions and as a molecular rotor for the measurement of viscosity in biological systems.
Eigenschaften
IUPAC Name |
2-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12(19-20-14-7-9-15(10-8-14)21(23)24)16-11-6-13-4-2-3-5-17(13)18(16)22/h2-11,20,22H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFHKZOIBYFHR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}naphthalen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)
![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)

![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)